molecular formula C24H22N4O5S B12578745 5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 607722-95-2

5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12578745
CAS No.: 607722-95-2
M. Wt: 478.5 g/mol
InChI Key: MECBKJOTBUZTPK-UHFFFAOYSA-N
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Description

5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyrimidinyl group substituted with a methoxyphenoxy moiety. Its molecular formula is C({21})H({21})N({3})O({4}).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate by reacting 4-methoxyphenol with 4-chloropyrimidine in the presence of a base.

    Amination Reaction: The intermediate is then subjected to an amination reaction with an appropriate amine to introduce the amino group.

    Thiazolidine-2,4-dione Formation: The final step involves the condensation of the aminopyrimidine intermediate with thiazolidine-2,4-dione under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

607722-95-2

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H22N4O5S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21/h2-9,12-13,15,25H,10-11,14H2,1H3,(H,28,29,30)

InChI Key

MECBKJOTBUZTPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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